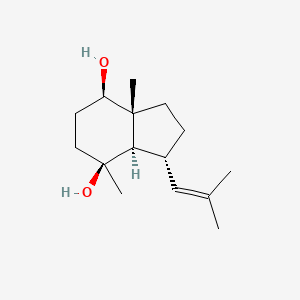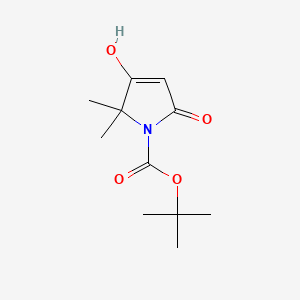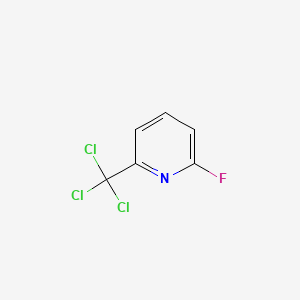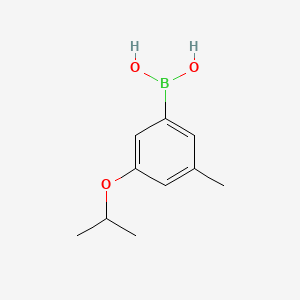
3-Isopropoxy-5-methylphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropoxy-5-methylphenylboronic acid is a boronic acid derivative . It has a molecular weight of 194.04 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in its physical form .
Synthesis Analysis
Pinacol boronic esters, such as 3-Isopropoxy-5-methylphenylboronic acid, are valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .Molecular Structure Analysis
The molecular formula of 3-Isopropoxy-5-methylphenylboronic acid is C10H15BO3 .Chemical Reactions Analysis
Boronic acids and their esters, including 3-Isopropoxy-5-methylphenylboronic acid, are widely used in Suzuki–Miyaura coupling, a commonly applied transition metal-catalyzed carbon–carbon bond-forming reaction . The boron moiety in these compounds can be converted into a broad range of functional groups .Physical And Chemical Properties Analysis
3-Isopropoxy-5-methylphenylboronic acid is a solid compound . It is typically stored at temperatures between 2-8°C .Applications De Recherche Scientifique
Suzuki-Miyaura Coupling
- Summary of the Application: The Suzuki-Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . “3-Isopropoxy-5-methylphenylboronic acid” can be used as a boron reagent in this process .
- Methods of Application or Experimental Procedures: The SM coupling reaction involves the coupling of an organic halide or triflate with a boron reagent in the presence of a palladium catalyst . The boron reagent, in this case “3-Isopropoxy-5-methylphenylboronic acid”, is used to form new carbon-carbon bonds .
- Results or Outcomes: The outcome of the SM coupling reaction is the formation of a new molecule with a carbon-carbon bond. The reaction is known for its mild conditions and tolerance of various functional groups, making it a versatile tool in organic synthesis .
Protodeboronation
- Summary of the Application: Protodeboronation is a process where boronic esters, such as “3-Isopropoxy-5-methylphenylboronic acid”, are converted back to their parent compounds . This process is not as well-developed as the functionalizing deboronation of alkyl boronic esters .
- Methods of Application or Experimental Procedures: The protodeboronation process involves the use of a radical approach to catalyze the conversion of 1°, 2°, and 3° alkyl boronic esters back to their parent compounds .
- Results or Outcomes: The outcome of the protodeboronation process is the formation of the parent compound from the boronic ester . This process has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Anti-Markovnikov Hydromethylation
- Summary of the Application: Anti-Markovnikov hydromethylation is a valuable but unknown transformation . In this process, pinacol boronic esters, such as “3-Isopropoxy-5-methylphenylboronic acid”, are used .
- Methods of Application or Experimental Procedures: The process involves catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
- Results or Outcomes: The outcome of the process is the formation of the parent compound from the boronic ester . This process has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Safety And Hazards
This compound may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and it should be used only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
(3-methyl-5-propan-2-yloxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-7(2)14-10-5-8(3)4-9(6-10)11(12)13/h4-7,12-13H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCHMHUSIRMAFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC(C)C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681566 |
Source


|
| Record name | {3-Methyl-5-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropoxy-5-methylphenylboronic acid | |
CAS RN |
1256345-76-2 |
Source


|
| Record name | B-[3-Methyl-5-(1-methylethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-Methyl-5-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

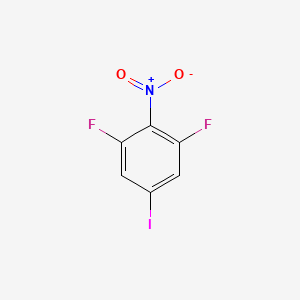
![tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B596224.png)
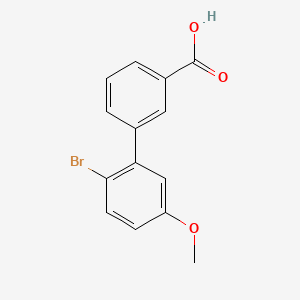
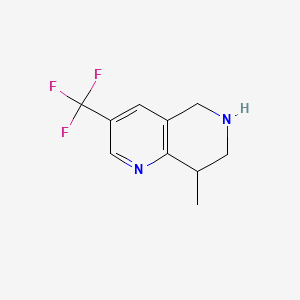
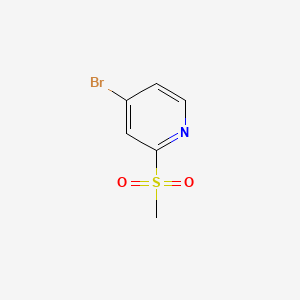
![[4-(4-Chlorophenyl)cyclohexyl]methanol](/img/structure/B596231.png)
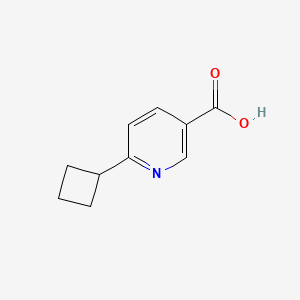
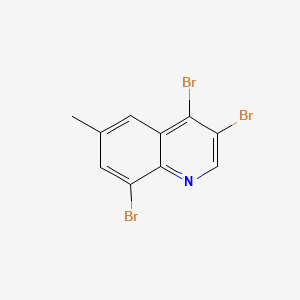
![N-[(Piperidin-4-yl)methyl]cyclopropanamine](/img/structure/B596235.png)
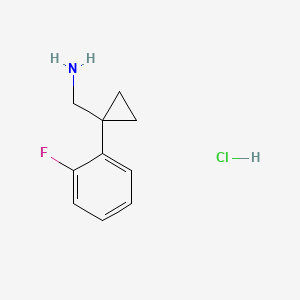
![tert-butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B596238.png)
